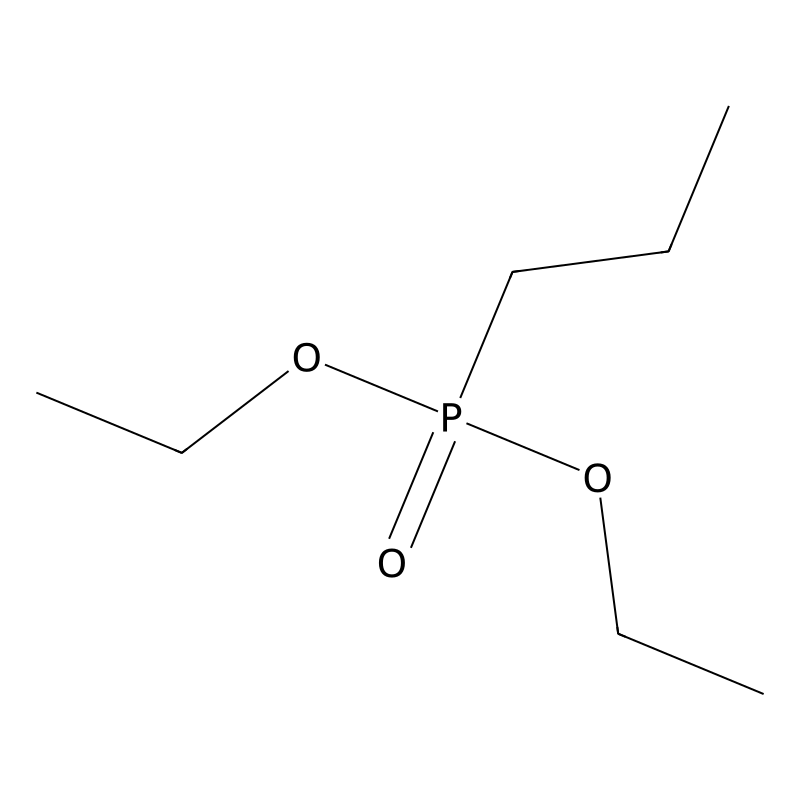

Diethyl propylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl propylphosphonate is an organophosphorus compound with the molecular formula and a molecular weight of approximately 180.18 g/mol. It is characterized by the presence of a propyl group attached to a diethyl phosphonate moiety. This compound is recognized for its reactivity and versatility in organic synthesis, particularly as a reagent in the formation of various organophosphorus compounds. It appears as a colorless liquid and is soluble in water, with a boiling point ranging from 94 to 96 °C at reduced pressure .

Organic Synthesis:

- Building Block: DEPP serves as a versatile building block for the synthesis of various organic molecules due to its reactive phosphonate group. Researchers can modify DEPP through various reactions, such as alkylation, coupling reactions, and nucleophilic substitution, to obtain complex organic compounds with diverse functionalities []. These functionalities can be crucial for various applications, including pharmaceuticals, agrochemicals, and materials science.

Medicinal Chemistry:

- Prodrugs and Drug Delivery: DEPP has been explored as a prodrug, a molecule that requires conversion in the body to exert its desired effect. By attaching a biologically active molecule to DEPP, researchers can improve its properties, such as solubility, bioavailability, or targeting specific tissues []. Additionally, DEPP can be used as a carrier molecule in drug delivery systems, facilitating the delivery of therapeutic agents to specific sites in the body.

Enzyme Inhibition Studies:

- Understanding Enzymatic Processes: DEPP can act as an inhibitor for certain enzymes, particularly those involving phosphorylation reactions. By studying the effects of DEPP on enzyme activity, researchers can gain valuable insights into the mechanisms of these enzymes and their roles in various biological processes []. This knowledge is crucial for developing new drugs and therapeutic strategies.

Material Science:

- Flame Retardants: DEPP has been investigated for its potential use as a flame retardant in certain materials. Its ability to modify the combustion behavior of polymers makes it a potential candidate for improving fire safety in various applications. However, further research is needed to assess its effectiveness and safety profile for this purpose.

- Oxidation: It can be oxidized to yield phosphonic acids when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert it into phosphine derivatives using reducing agents like lithium aluminum hydride.

- Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by various nucleophiles, such as amines or alcohols, under basic conditions .

Common Reagents and Conditions- Oxidation: Hydrogen peroxide, potassium permanganate.

- Reduction: Lithium aluminum hydride.

- Substitution: Amines or alcohols under basic conditions.

Major Products- Oxidation: Phosphonic acids.

- Reduction: Phosphine derivatives.

- Substitution: Various substituted phosphonates depending on the nucleophile used .

- Oxidation: Phosphonic acids.

- Reduction: Phosphine derivatives.

- Substitution: Various substituted phosphonates depending on the nucleophile used .

Diethyl propylphosphonate exhibits biological activity primarily through its role as a phosphonate. Phosphonates are known to mimic phosphates and can inhibit enzymes that utilize phosphates as substrates. Notably, this compound has been shown to inhibit diacylglycerol acyltransferase and cholinesterase, which are critical in metabolic pathways. Its mechanism of action involves serving as a non-hydrolyzable phosphate mimic, potentially disrupting normal biochemical processes .

Pharmacokinetics

Phosphonates like diethyl propylphosphonate are generally nonvolatile solids that show poor solubility in organic solvents but are soluble in water and common alcohols. Their stability and efficacy may be influenced by environmental factors such as pH and the presence of other ions.

The synthesis of diethyl propylphosphonate can be achieved through several methods:

- Arbuzov Reaction: A common method involves the reaction of triethyl phosphite with an alkyl halide (in this case, propyl halide) under heat:where represents the propyl group and is a halide .

- Industrial Production: In industrial settings, large-scale reactions are optimized for efficiency and yield, often employing catalysts and controlled conditions to ensure high-purity products.

Diethyl propylphosphonate finds various applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of other organophosphorus compounds.

- Pharmaceuticals: Due to its biological activity, it is used in drug development and research related to enzyme inhibition.

- Electronics Industry: It is utilized in the production of certain electronic materials and components .

Research on interaction studies involving diethyl propylphosphonate focuses on its inhibitory effects on specific enzymes. These studies highlight its potential use as a biochemical tool for investigating metabolic pathways and enzyme mechanisms. The interactions may vary based on environmental conditions such as pH and ionic strength, which influence the compound's stability and biological activity .

Diethyl propylphosphonate shares structural similarities with other diethyl phosphonates but differs primarily due to its unique propyl group. Here are some similar compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl methylphosphonate | Linear | Contains a methyl group; shorter chain |

| Diethyl ethylphosphonate | Linear | Contains an ethyl group; similar properties |

| Diethyl isopropylphosphonate | Branched | Has a branched alkyl group; different steric properties |

Uniqueness of Diethyl Propylphosphonate

Diethyl propylphosphonate's uniqueness lies in its specific alkyl chain length and structure, which affects its solubility, boiling point, and reactivity compared to its analogs. The longer propyl chain can enhance certain interactions while altering physical properties compared to shorter or branched alkyl groups found in similar compounds .

Phosphorylated Building Block Utilization

Horner-Wadsworth-Emmons Olefination Reagents

Diethyl propylphosphonate serves as a pivotal reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone method for synthesizing alkenes from aldehydes or ketones. Unlike traditional Wittig reagents, which rely on phosphonium ylides, the HWE reaction employs phosphonate-stabilized carbanions. These intermediates exhibit enhanced nucleophilicity while maintaining lower basicity, enabling milder reaction conditions and easier purification due to water-soluble phosphate byproducts [4] [5].

The reaction mechanism begins with deprotonation of diethyl propylphosphonate by a strong base, generating a resonance-stabilized carbanion. This species undergoes nucleophilic addition to the carbonyl group of an aldehyde, forming a β-hydroxyphosphonate intermediate. Subsequent elimination produces the desired alkene, with a strong preference for the E-isomer due to thermodynamic control during oxaphosphetane intermediate equilibration [4]. For example, reactions with aromatic aldehydes yield E-alkenes in >90% selectivity under standard conditions [5]. The propyl group in diethyl propylphosphonate enhances the stability of the carbanion, facilitating reactions with sterically hindered carbonyl substrates that challenge conventional Wittig reagents.

Nucleophilic Phosphonate Intermediate Generation

The α-position of diethyl propylphosphonate undergoes facile deprotonation to form nucleophilic carbanions, which participate in diverse carbon-carbon bond-forming reactions. This reactivity stems from the electron-withdrawing phosphonate group, which stabilizes the negative charge while allowing the propyl chain to modulate steric and electronic effects. These intermediates engage in alkylation, acylation, and conjugate addition reactions, serving as versatile synthons for complex molecule assembly [6].

Recent advancements demonstrate the utility of these carbanions in cross-coupling reactions. For instance, zinc-mediated conjugate additions utilize diethyl propylphosphonate-derived nucleophiles to functionalize α,β-unsaturated carbonyl compounds. The phosphonate group not only stabilizes the intermediate but also facilitates subsequent transformations, such as hydrolysis to carboxylic acids or reduction to alcohols [6].

Catalytic Asymmetric Synthesis

Chiral Ligand Design for Enantioselective Additions

Incorporating diethyl propylphosphonate into chiral catalytic systems enables access to enantiomerically enriched compounds. Researchers have developed dinuclear zinc complexes featuring chiral ligands that coordinate both the phosphonate nucleophile and the electrophilic substrate. These systems exploit the Lewis acidity of zinc to activate carbonyl groups while using the phosphonate’s Brønsted basicity to deprotonate substrates, creating a chiral environment that dictates stereoselectivity [6].

A notable example involves CF~3~-substituted AzePhenol ligands, which induce high enantiomeric excess (up to 98% ee) in Michael additions between 4-hydroxy coumarins and β,γ-unsaturated α-keto esters. The propyl chain in diethyl propylphosphonate contributes to optimal steric matching with the chiral catalyst, ensuring precise facial selectivity during the addition step [6].

Dinuclear Zinc Complex-Mediated Conjugate Additions

Dinuclear zinc catalysts have revolutionized asymmetric phosphonate chemistry by enabling tandem activation of nucleophiles and electrophiles. These complexes, formed by reacting diethyl zinc with chiral bis(oxazoline) ligands, facilitate conjugate additions of diethyl propylphosphonate to cyclic enones. The mechanism proceeds through a six-membered transition state where one zinc center coordinates the phosphonate carbanion, while the other activates the enone via Lewis acid interactions [6].

This dual activation strategy achieves remarkable stereocontrol in forming quaternary carbon centers. For example, additions to cyclohexenone derivatives proceed with >95% ee, showcasing the synergy between the phosphonate’s reactivity and the catalyst’s chiral pocket. The propyl substituent plays a critical role in stabilizing transition states through van der Waals interactions with the ligand framework [6].

Heterocyclic Compound Construction

Phosphonate-Enabled Cyclopropanation Strategies

Diethyl propylphosphonate serves as a linchpin in transition-metal-catalyzed cyclopropanations, particularly in synthesizing strained carbocyclic systems. Copper-catalyzed reactions with diazo compounds generate cyclopropylphosphonates through carbene transfer mechanisms. The phosphonate group directs carbene insertion into alkenes while stabilizing the resulting three-membered ring via conjugation [7].

A representative protocol employs cuprous triflate (2-5 mol%) to catalyze cyclopropanation of dihydropyran with diethyl propylphosphonate-derived diazo reagents, yielding bicyclic phosphonates in 71% yield [7]. Subsequent Wadsworth-Emmons olefination with aromatic aldehydes produces arylidenecyclopropanes, valuable intermediates for natural product synthesis.

Spirocyclic Phosphorus Heterocycle Synthesis

The unique electronic properties of diethyl propylphosphonate enable its participation in cascade reactions forming spirocyclic architectures. Intramolecular cyclizations of phosphonate-tethered enynes, mediated by gold(I) catalysts, produce spirophosphindole oxides through concomitant C–P bond formation and ring closure. These reactions exploit the propensity of phosphonate groups to stabilize transition states during annulation processes [7].

For example, heating phosphonate-containing enynes at 80°C in dichloroethane with AuCl(PPh~3~) catalyst induces 5-exo-dig cyclization, forming spiro[4.5]decane derivatives with excellent diastereoselectivity (>20:1 dr). The propyl chain enhances solubility in nonpolar solvents while minimizing undesired side reactions through steric shielding of reactive intermediates [7].

Diethyl propylphosphonate (Chemical Abstracts Service number 18812-51-6) serves as a versatile chemical compound with a molecular formula of C7H17O3P and molecular weight of 180.18 grams per mole. This organophosphorus compound contains 17.19% phosphorus by weight, which contributes significantly to its effectiveness in various materials science applications. The compound appears as a clear, colorless liquid with a boiling point of 94-96°C at 12 millimeters of mercury pressure and demonstrates limited water solubility at 27 grams per liter at 25°C.

Flame Retardant Formulation Chemistry

Diethyl propylphosphonate functions as an effective flame retardant additive through multiple mechanisms that interrupt the combustion process. The compound's phosphorus content enables it to act in both the vapor phase and condensed phase during thermal decomposition, providing comprehensive fire protection. In the vapor phase, phosphorus-containing radicals generated during thermal breakdown interfere with the flame propagation by scavenging free radicals essential for combustion. Simultaneously, in the condensed phase, the compound promotes char formation, which creates a protective barrier that insulates the underlying material from heat and limits oxygen access.

Research has demonstrated that organophosphorus compounds like diethyl propylphosphonate exhibit superior flame retardancy compared to conventional halogenated systems. The phosphorus content in diethyl propylphosphonate allows for efficient flame inhibition at relatively low concentrations, with studies showing that phosphorus-based flame retardants can achieve effective fire suppression with phosphorus loadings as low as 1-3 weight percent. The compound's effectiveness stems from its ability to undergo thermal decomposition at temperatures appropriate for polymer processing, releasing phosphorus-containing species that actively participate in flame suppression.

Polyurethane Foam Modification Mechanisms

The integration of diethyl propylphosphonate into polyurethane foam systems represents a sophisticated approach to enhancing fire safety while maintaining material performance. When incorporated into rigid polyurethane foams, diethyl propylphosphonate undergoes thermal decomposition during exposure to elevated temperatures, releasing phosphorus-containing compounds that contribute to both vapor phase and condensed phase flame retardancy. The compound's molecular structure allows for chemical integration into the polyurethane matrix, preventing migration and volatilization issues commonly associated with additive-type flame retardants.

Studies on phosphorus-containing polyurethane foams have revealed that diethyl propylphosphonate and related compounds enhance char formation during thermal decomposition. The phosphorus content promotes dehydration reactions within the polymer matrix, leading to increased char yields that provide thermal insulation and reduce heat release rates. Thermogravimetric analysis of modified polyurethane foams demonstrates that phosphorus-containing additives like diethyl propylphosphonate shift the thermal decomposition profile toward higher temperatures, indicating improved thermal stability.

The flame retardant mechanism in polyurethane foams involves the formation of phosphorus-rich char layers that effectively slow down the pyrolysis process. These char layers exhibit enhanced thermal stability compared to unmodified polyurethane residues, with phosphorus content in the char ranging from 20-35% depending on the initial loading. The protective char layer formation is accompanied by the release of non-combustible gases, including carbon dioxide and water vapor, which dilute the fuel-air mixture and contribute to flame suppression.

Synergistic Additive Systems Development

The development of synergistic flame retardant systems incorporating diethyl propylphosphonate represents an advanced approach to optimizing fire safety performance. Synergistic combinations typically involve the use of phosphorus-containing compounds alongside complementary additives such as nitrogen-containing compounds, metal hydroxides, or expandable graphite. These combinations often demonstrate superior flame retardancy compared to individual components, allowing for reduced overall additive loading while maintaining or improving fire performance.

Research has identified effective synergistic partnerships between diethyl propylphosphonate and various co-additives. The combination of phosphorus and nitrogen-containing compounds creates a dual-mode flame retardant system that operates through complementary mechanisms. The phosphorus component primarily functions in the condensed phase to promote char formation, while nitrogen-containing additives contribute to vapor phase flame inhibition through the generation of non-combustible gases. This synergistic interaction results in enhanced flame retardancy with loading levels typically 20-30% lower than individual component systems.

Expandable graphite has been successfully combined with diethyl propylphosphonate to create high-performance flame retardant systems. The expandable graphite component provides physical barrier properties through the formation of expanded carbon structures, while the phosphorus component contributes chemical flame inhibition. These hybrid systems demonstrate improved fire performance metrics, including reduced peak heat release rates and enhanced char formation, compared to single-component systems.

Molecular Doping in Electronic Materials

Diethyl propylphosphonate has emerged as a valuable dopant molecule in electronic materials applications, particularly in silicon-based semiconductor systems. The compound's unique properties enable its use in molecular doping processes, where it serves as both a phosphorus source and a surface modification agent. The molecular doping approach using diethyl propylphosphonate offers advantages over traditional ion implantation methods, including damage-free processing, conformal coverage, and solution-based processing compatibility.

The molecular doping process involves the deposition of diethyl propylphosphonate molecules onto silicon surfaces, followed by thermal treatment to drive phosphorus diffusion into the semiconductor substrate. This process results in the formation of n-type doped regions with controllable electrical properties. The compound's molecular structure allows for precise control over dopant concentration and distribution, enabling the fabrication of devices with tailored electrical characteristics.

Silicon Surface Functionalization Techniques

The application of diethyl propylphosphonate for silicon surface functionalization represents a sophisticated approach to modifying semiconductor interfaces. The compound undergoes dissociative adsorption on silicon surfaces, forming covalent bonds with surface silicon atoms through phosphorus-silicon interactions. This bonding mechanism creates stable surface modifications that can withstand subsequent processing steps.

Surface functionalization using diethyl propylphosphonate involves the formation of self-assembled monolayers on silicon substrates. The process begins with the physisorption of molecules onto the silicon surface, followed by chemisorption as the molecules form covalent bonds with surface atoms. The formation of these molecular layers can be controlled through solution concentration, deposition time, and substrate temperature.

High-resolution microscopy studies have provided direct visualization of diethyl propylphosphonate molecules on silicon surfaces, revealing the formation of ordered molecular arrangements. These studies demonstrate that the molecules undergo structural changes upon surface binding, with the phosphorus center forming bonds with silicon atoms while the organic portion extends away from the surface. The resulting surface modifications exhibit excellent stability under ambient conditions and can serve as platforms for further chemical functionalization.

Charge Transport Modification Strategies

The use of diethyl propylphosphonate in charge transport modification applications leverages the compound's ability to alter electronic properties of semiconductor interfaces. The molecular doping process creates localized regions of enhanced conductivity through the introduction of phosphorus dopants into the silicon lattice. This doping effect can be precisely controlled through the concentration of diethyl propylphosphonate in solution and the thermal treatment parameters.

Electrical characterization of diethyl propylphosphonate-modified silicon surfaces reveals significant changes in surface conductivity and charge transport properties. The sheet resistance of treated surfaces decreases substantially compared to untreated controls, indicating successful dopant incorporation. The magnitude of conductivity enhancement depends on the molecular coverage and the effectiveness of the thermal drive-in process.

The nucleation and growth dynamics of diethyl propylphosphonate molecules on silicon surfaces influence the final electrical properties of the modified material. Studies have shown that molecular clustering occurs during the deposition process, with cluster size and distribution affecting the uniformity of dopant incorporation. Optimization of deposition conditions allows for control over these clustering effects, enabling the production of materials with tailored electrical characteristics.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant